4,4'-Bis(10-(naphthalen-1-yl)anthracen-9-yl)-1,1'-biphenyl
Description
4,4'-Bis(10-(naphthalen-1-yl)anthracen-9-yl)-1,1'-biphenyl (CAS: 1002328-32-6) is a high-performance organic semiconductor with a molecular formula of C₆₀H₃₈ and a molecular weight of 758.94 g/mol . Its structure consists of two anthracene moieties substituted with naphthalen-1-yl groups at the 10-position, linked via a central biphenyl core. This design enhances π-conjugation and steric stabilization, making it suitable for optoelectronic applications such as organic light-emitting diodes (OLEDs).
Properties
IUPAC Name |
9-naphthalen-1-yl-10-[4-[4-(10-naphthalen-1-ylanthracen-9-yl)phenyl]phenyl]anthracene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H38/c1-3-19-45-41(15-1)17-13-29-47(45)59-53-25-9-5-21-49(53)57(50-22-6-10-26-54(50)59)43-35-31-39(32-36-43)40-33-37-44(38-34-40)58-51-23-7-11-27-55(51)60(56-28-12-8-24-52(56)58)48-30-14-18-42-16-2-4-20-46(42)48/h1-38H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFUZCVTVOQHYBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC=C(C=C6)C7=CC=C(C=C7)C8=C9C=CC=CC9=C(C1=CC=CC=C18)C1=CC=CC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H38 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
758.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(10-(naphthalen-1-yl)anthracen-9-yl)-1,1’-biphenyl typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura cross-coupling reaction, where boronic acid derivatives of naphthalene and anthracene are coupled with a biphenyl halide under palladium catalysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and a base like potassium carbonate in a solvent such as toluene or dimethylformamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4,4’-Bis(10-(naphthalen-1-yl)anthracen-9-yl)-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic rings.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur on the aromatic rings using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrogenated aromatic rings.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Organic Light Emitting Diodes (OLEDs)
BUBH-3 exhibits exceptional light absorption and emission properties, making it suitable for use in OLEDs. Its ability to efficiently convert electrical energy into light is crucial for the development of high-performance displays.
Case Study : Research conducted on similar anthracene derivatives has shown promising results in OLED applications, demonstrating high quantum efficiency and stability under operational conditions .
Organic Photovoltaics (OPVs)
The compound's photophysical properties also lend themselves to applications in organic solar cells. The extended π-conjugation facilitates effective charge transport, which is essential for converting solar energy into electrical energy.
Data Table: Performance Metrics of BUBH-3 in OPVs
| Parameter | Value |
|---|---|
| Power Conversion Efficiency | Up to 12% |
| Absorption Peak | 420 nm |
| Emission Peak | 550 nm |
Charge Transport Materials
BUBH-3's molecular structure allows for effective electron excitation, making it a candidate for charge transport layers in various electronic devices.
Research Insight : Studies indicate that the compound's interactions with electric fields can enhance charge mobility, which is critical for improving device efficiency in transistors and sensors .
Self-Assembling Materials
The aromatic groups within BUBH-3 facilitate π-π stacking interactions, enabling self-assembly into ordered structures. This property is advantageous for creating novel materials in organic electronics and photonics.
Application Example : Self-assembled monolayers of BUBH-3 have been investigated for their potential use in biosensors due to their enhanced surface properties and stability .
Biological Applications
While specific biological activities of BUBH-3 are not extensively documented, compounds with similar structures have been explored for their potential as fluorescent probes in biological imaging.
Potential Use Case : Anthracene derivatives are known for their photostability and brightness, making them suitable candidates for applications in cellular imaging techniques .
Mechanism of Action
The mechanism of action of 4,4’-Bis(10-(naphthalen-1-yl)anthracen-9-yl)-1,1’-biphenyl primarily involves its interaction with light and electric fields. The compound’s molecular structure allows it to absorb and emit light efficiently, making it suitable for use in OLEDs and photovoltaic cells. The pathways involved include the excitation of electrons to higher energy states and their subsequent relaxation, which results in the emission of light.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Anthracene Derivatives with Naphthyl Substituents
(a) 9-(Naphthalen-1-yl)-10-(naphthalen-2-yl)anthracene (Compound 8)
- Structure : Anthracene core substituted with naphthalen-1-yl and naphthalen-2-yl groups at positions 9 and 10.
- Application : Blue emitter in OLEDs.
- Photostability : Exhibits moderate resistance to photodegradation compared to 4,4'-Bis(10-(naphthalen-1-yl)anthracen-9-yl)-1,1'-biphenyl .
(b) 9-(Naphthalen-1-yl)anthracene
Biphenyl-Linked Anthracenes
(a) N,N'-Bis-(1-naphthalenyl)-N,N'-bis-phenyl-(1,1'-biphenyl)-4,4'-diamine (NPB)
- Structure : Biphenyl core with naphthyl and phenylamine substituents.
- Role : Common hole-transport layer (HTL) material in OLEDs.
- Comparison : NPB lacks emissive properties but shares structural motifs (biphenyl and naphthyl groups) with the target compound .
(b) 10-(Dibenzo[b,d]furan-4-yl)-9-(10-(dibenzo[b,d]furan-4-yl)anthracen-9-yl)anthracene
Industrial Blue Emitters
(a) 2-(10-([1,1'-Biphenyl]-2-yl)anthracen-9-yl)naphtho[2,3-b]benzofuran (Compound 9)
- Structure : Anthracene fused with a benzofuran-naphtho group.
- Performance : High electroluminescence efficiency but prone to aggregation-induced quenching .
(b) 9-(Naphthalen-1-yl)-10-(4-(naphthalen-2-yl)phenyl)anthracene (Compound 10)
Data Table: Comparative Analysis of Key Properties
Research Findings and Industrial Relevance
Photostability and Device Lifetime
This compound demonstrates superior resistance to photodegradation compared to compounds like 8 and 10 due to its rigid, fully conjugated structure, which minimizes exciton quenching . This property is critical for extending the operational lifetime of blue OLEDs.
Electroluminescence Performance
In device architectures, the compound achieves high brightness (>1000 cd/m²) and external quantum efficiency (~1%) at low driving voltages (<10 V), comparable to early OLED prototypes . Its blue emission (420 nm) fills a niche for deep-blue emitters, which are essential for full-color displays .
Thermal Stability
The compound’s thermal stability (>440°C) surpasses that of NPB and other HTL materials, enabling compatibility with high-temperature fabrication processes .
Biological Activity
Structural Characteristics
The compound features:
- Molecular Formula : C₆₀H₃₈
- Molecular Weight : 758.94 g/mol
- Key Functional Groups : Naphthalene and anthracene units
These features suggest the potential for significant π-π stacking interactions, which may facilitate self-assembly into ordered structures, relevant for organic electronics and photonics applications.
Biological Activity Overview
While specific biological activities of 4,4'-Bis(10-(naphthalen-1-yl)anthracen-9-yl)-1,1'-biphenyl are not extensively documented, compounds with similar structures have shown interesting biological properties. Notably, anthracene derivatives are often explored for their potential as fluorescent probes in biological imaging due to their photostability and brightness.
Potential Biological Applications:
- Fluorescent Probes : Due to their strong light absorption and emission properties.
- Anticancer Activity : Similar compounds have exhibited cytotoxic effects against various cancer cell lines through mechanisms such as DNA intercalation.
- Organic Electronics : The compound's photophysical properties make it suitable for applications in OLEDs and photovoltaic cells.
Cytotoxicity Studies
Research indicates that derivatives of compounds similar to this compound can exhibit significant cytotoxicity. For instance:
- Phenanthro-triazine derivatives were evaluated for their cytotoxic effects on MOLT-4 (human acute lymphoblastic leukemia) and MCF-7 (human breast adenocarcinoma) cells. One derivative showed an IC₅₀ value of 7.1 ± 1.1 μM against MOLT-4 cells, indicating potent activity against cancer cells .
The mechanism through which similar compounds exert their biological effects often involves:
- DNA Intercalation : Many aromatic compounds intercalate into DNA structures, disrupting normal cellular processes.
- Bcl-2 Inhibition : Some derivatives have been shown to inhibit Bcl-2 proteins, which are crucial for regulating apoptosis in cancer cells .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions:
- Suzuki-Miyaura Cross-Coupling Reaction : This method couples boronic acid derivatives of naphthalene and anthracene with a biphenyl halide under palladium catalysis.
- Purification Techniques : Column chromatography and recrystallization are commonly used to achieve high purity levels.
Comparative Analysis with Similar Compounds
Q & A
Q. Table 1: Photophysical Data
| Property | Value | Reference |
|---|---|---|
| UV | 262 nm (in CH₂Cl₂) | |
| PL | 420 nm (in CH₂Cl₂) | |
| TGA Stability | >440°C (0.5% weight loss) |
Advanced: Addressing discrepancies in thermal stability data across studies
Methodological Answer:
Discrepancies may arise from differing sample preparation or measurement protocols:
- Standardize sublimation conditions (e.g., temperature ramp rate, vacuum level) to ensure consistent purity .
- Compare with structurally analogous compounds (e.g., TCTA or mCP hosts) to contextualize stability trends .
- Use Differential Scanning Calorimetry (DSC) to detect polymorphic transitions or glass-forming behavior .
Advanced: Designing experiments to evaluate charge transport efficiency
Methodological Answer:
To assess charge transport in organic semiconductors:
- Cyclic Voltammetry (CV): Determine HOMO/LUMO levels (e.g., HOMO ≈ -5.3 eV inferred from oxidation peaks) .
- Space-Charge-Limited Current (SCLC) Measurements: Calculate hole/electron mobility using hole-only or electron-only diode configurations .
- Device Testing: Integrate into OLED stacks (e.g., ITO/HIL/HTL/EML/ETL/LiF/Al) and measure external quantum efficiency (EQE) and turn-on voltage .
Basic: What safety precautions are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, P95 respirators, and chemical-resistant lab coats to avoid dermal/ocular exposure .
- Ventilation: Conduct reactions in fume hoods to prevent inhalation of particulates .
- Storage: Keep in dark, dry conditions (room temperature) to prevent photodegradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
